6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a cyclopropylethyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrimidine with 1-cyclopropylethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the chlorine atom.
Oxidized and Reduced Forms: Compounds with altered oxidation states.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to fit into the binding pockets of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine Derivatives: Another class of compounds with a bicyclic structure and diverse applications
Uniqueness
6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity to specific molecular targets and contributes to its diverse biological activities .
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-1-(1-cyclopropylethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-6(7-2-3-7)15-9-8(5-13-15)4-12-10(11)14-9/h4-7H,2-3H2,1H3 |
InChI Key |
ZGDFVPRQXQRTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
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